molecular formula C8H6ClNO3 B10875440 Chloro(4-nitrophenyl)acetaldehyde

Chloro(4-nitrophenyl)acetaldehyde

Cat. No.: B10875440
M. Wt: 199.59 g/mol
InChI Key: ATNZPTMBVHUNLZ-UHFFFAOYSA-N
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Description

2-chloro-2-(4-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H6ClNO3 It is characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-(4-nitrophenyl)acetaldehyde typically involves the chlorination of 4-nitrobenzaldehyde. One common method is the reaction of 4-nitrobenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, to introduce the chloro group. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 2-chloro-2-(4-nitrophenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as column chromatography, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-(4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-chloro-2-(4-nitrophenyl)acetic acid.

    Reduction: 2-chloro-2-(4-aminophenyl)acetaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-2-(4-nitrophenyl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-2-(4-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenol
  • 2-chloro-5-nitrophenol
  • 4-chloro-2-nitrophenol
  • 2,6-dichloro-4-nitrophenol

Uniqueness

2-chloro-2-(4-nitrophenyl)acetaldehyde is unique due to the presence of both a chloro and a nitro group on the phenyl ring, along with an aldehyde functional group.

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

2-chloro-2-(4-nitrophenyl)acetaldehyde

InChI

InChI=1S/C8H6ClNO3/c9-8(5-11)6-1-3-7(4-2-6)10(12)13/h1-5,8H

InChI Key

ATNZPTMBVHUNLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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